5-(Dimethoxymethyl)-2-methoxypyridine

概要

説明

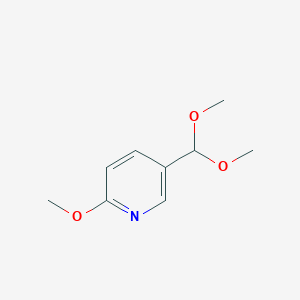

5-(Dimethoxymethyl)-2-methoxypyridine: is an organic compound with the molecular formula C8H11NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of methoxy groups attached to the pyridine ring, which can influence its chemical reactivity and physical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethoxymethyl)-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

化学反応の分析

Types of Reactions: 5-(Dimethoxymethyl)-2-methoxypyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

科学的研究の応用

Antiviral Properties

One of the most notable applications of 5-(Dimethoxymethyl)-2-methoxypyridine is its antiviral activity. Research has shown that derivatives of this compound exhibit significant antiviral effects against orthopoxviruses, such as vaccinia virus and cowpox virus. The compound's structure allows it to engage in polar and hydrogen bonding interactions with viral proteins, enhancing its efficacy as an antiviral agent. Notably, its activity is comparable to established antiviral drugs like cidofovir, making it a promising candidate for further development in antiviral therapies .

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological applications. Studies on related pyridine derivatives suggest that modifications at the 5-position can lead to compounds with selective agonist activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various psychiatric conditions, including depression and anxiety disorders. The ability of this compound to selectively activate these receptors may position it as a candidate for developing new treatments for mental health disorders .

Structure-Activity Relationships

A detailed investigation into the structure-activity relationships (SAR) of pyridine derivatives has revealed that the presence of specific substituents can dramatically affect biological activity. For instance, removing or altering the methoxy groups significantly decreases receptor binding affinity and agonist potency. This underscores the importance of precise chemical modifications in optimizing pharmacological profiles .

Clinical Implications

Clinical case studies involving related compounds have highlighted both therapeutic potential and safety concerns. For example, certain derivatives have been linked to adverse effects when misused recreationally, emphasizing the need for careful evaluation during drug development processes. Understanding these implications is crucial for translating laboratory findings into safe therapeutic options .

Comparative Analysis of Related Compounds

作用機序

The mechanism of action of 5-(Dimethoxymethyl)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways would depend on the specific application and the nature of the derivatives formed from the compound.

類似化合物との比較

Dimethoxymethane: A related compound with similar methoxy groups but a different core structure.

2,5-Dimethoxypyridine: Another pyridine derivative with methoxy groups at different positions on the ring.

Comparison: 5-(Dimethoxymethyl)-2-methoxypyridine is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

生物活性

5-(Dimethoxymethyl)-2-methoxypyridine is a compound of interest in pharmaceutical and biological research due to its potential antiviral properties and other biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₁O₃

- CAS Number : 95652-83-8

This compound features a pyridine ring substituted with methoxy and dimethoxymethyl groups, which contribute to its biological activity.

Antiviral Activity

One of the most notable biological activities of this compound is its antiviral properties. Research indicates that derivatives of pyrimidine nucleosides modified with similar structures exhibit significant antiviral effects against orthopoxviruses, such as vaccinia and cowpox viruses. For instance, a related compound, 5-(dimethoxymethyl)-2'-deoxyuridine, demonstrated considerable antiviral activity in vitro against these viruses, with an effective concentration (EC50) comparable to established antiviral drugs like cidofovir .

Table 1: Antiviral Activity of Pyrimidine Nucleosides

| Compound Name | Virus Type | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 5-(Dimethoxymethyl)-2'-deoxyuridine | Vaccinia Virus | 1.5 | >300 | >200 |

| 5-(Diethoxymethyl)-2'-deoxyuridine | Cowpox Virus | Not Active | >300 | - |

The introduction of hydrophilic moieties at the 5-position enhances binding to viral proteins, which is crucial for the antiviral action observed in these compounds .

The mechanism by which this compound exerts its antiviral effects is thought to involve interactions with viral enzymes or receptors. The presence of multiple methoxy groups likely facilitates hydrogen bonding and polar interactions, enhancing the compound's ability to inhibit viral replication .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound.

- Antiviral Efficacy : In a study evaluating a series of gem diether nucleosides, it was found that only the dimethoxy derivative exhibited significant anti-orthopoxvirus activity. This was attributed to its stability and ability to maintain activity without decomposing into inactive forms .

- Toxicity Assessments : Toxicity assays indicated that even at high concentrations (CC50 > 300 μM), these compounds did not exhibit significant cytopathic effects on uninfected cells, suggesting a favorable safety profile for further development .

- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications at the 5-position significantly impacted antiviral potency. Substitutions that altered the hydrophilicity or steric properties led to decreased efficacy, emphasizing the importance of structural integrity for biological activity .

Future Directions

Given its promising biological activities, particularly in antiviral applications, further research is warranted to explore:

- In Vivo Efficacy : Conducting animal studies to assess the pharmacokinetics and therapeutic potential in live models.

- Mechanistic Studies : Elucidating the precise molecular interactions between this compound and viral targets.

- Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic effectiveness.

特性

IUPAC Name |

5-(dimethoxymethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-8-5-4-7(6-10-8)9(12-2)13-3/h4-6,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQERVHDUXSUNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538923 | |

| Record name | 5-(Dimethoxymethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95652-83-8 | |

| Record name | 5-(Dimethoxymethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。